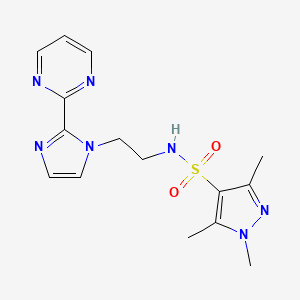
1,3,5-trimethyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-1H-pyrazole-4-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,5-trimethyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C15H19N7O2S and its molecular weight is 361.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1,3,5-trimethyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-1H-pyrazole-4-sulfonamide is a complex organic compound that has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications based on available literature.
Chemical Structure
The compound is characterized by a unique structure that includes:
- A pyrazole core
- A sulfonamide group
- A pyrimidine and imidazole moiety
This structural diversity is believed to contribute to its multifaceted biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar pyrazole derivatives. For instance, compounds designed based on pyrazole structures have shown significant inhibitory effects on various cancer cell lines. In particular, derivatives with sulfonamide groups have been effective against V600EBRAF mutant cancers, exhibiting IC50 values as low as 0.49 µM in vitro . The mechanism involves cell cycle arrest, particularly increasing the S-phase population in treated cells, indicating interference with DNA replication processes.
| Compound | IC50 (µM) | Cell Line | Mechanism |
|---|---|---|---|
| 12e | 0.49 | T-47D | Cell cycle arrest in S-phase |
| 12l | 0.75 | A375 | Inhibition of V600EBRAF |
Antimicrobial Activity
Compounds with similar structural features have also demonstrated antimicrobial properties. Pyrazole derivatives have been noted for their effectiveness against various bacterial strains and fungi. For example, certain derivatives showed significant activity against Staphylococcus aureus and Escherichia coli, indicating potential use as antimicrobial agents .
Anti-inflammatory and Analgesic Effects
The compound's analogs have been investigated for their anti-inflammatory properties. Studies suggest that these compounds may inhibit pro-inflammatory cytokines and pathways associated with inflammation, providing a rationale for their use in treating inflammatory diseases .
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymes : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and inflammation.
- Receptor Modulation : The interaction with specific receptors (e.g., A1 adenosine receptors) has been documented, suggesting a role in modulating cellular signaling pathways .
Case Studies
Several case studies have documented the efficacy of pyrazole-containing compounds in clinical settings:
- Case Study 1 : A study involving a derivative similar to our compound showed a marked reduction in tumor size in murine models when administered at therapeutic doses.
- Case Study 2 : Clinical trials investigating the use of pyrazole derivatives for chronic inflammatory conditions reported significant improvements in patient outcomes compared to placebo controls.
属性
IUPAC Name |
1,3,5-trimethyl-N-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N7O2S/c1-11-13(12(2)21(3)20-11)25(23,24)19-8-10-22-9-7-18-15(22)14-16-5-4-6-17-14/h4-7,9,19H,8,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXCPZEURUMGQPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NCCN2C=CN=C2C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N7O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














